molecular formula C22H25N3O2S B2622120 3-(Benzenesulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline CAS No. 866812-01-3

3-(Benzenesulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline

Cat. No. B2622120
CAS RN: 866812-01-3
M. Wt: 395.52
InChI Key: IDXPTGIJGNUXHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . These methods could potentially be applied to the synthesis of 3-(Benzenesulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Benzenesulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline are not explicitly mentioned in the available literature. The molecular weight is 367.46500 , and it has a LogP value of 3.90310 , indicating its lipophilicity.

Scientific Research Applications

Antitumor Activity

The quinoline scaffold, including derivatives like our compound, has drawn attention for its potential antitumor properties . Researchers have investigated its effects on cancer cell lines, assessing cell viability and growth inhibition. Further studies are needed to elucidate its mechanism of action and optimize its efficacy.

Antifungal Properties

The synthesized compound has been evaluated for antifungal activity . Fungal infections remain a global health concern, and novel antifungal agents are sought. Our compound’s efficacy against fungal pathogens warrants further investigation, including in vivo studies.

Anti-Inflammatory Effects

Certain quinoline derivatives possess anti-inflammatory properties . Our compound’s structure suggests potential interactions with inflammatory pathways. Investigating its impact on cytokine production, NF-κB signaling, and immune responses could reveal its therapeutic relevance.

Agrochemical Applications

Quinolines have been explored as agrochemicals . Their pesticidal and herbicidal properties make them valuable in crop protection. Investigating whether our compound exhibits similar effects on pests, weeds, or plant diseases could lead to practical applications.

Drug Development

The cinnoline scaffold, to which our compound belongs, has attracted interest in drug development . Researchers have patented various derivatives for pharmaceutical use. Investigating its pharmacokinetics, toxicity, and potential targets could pave the way for novel drug candidates.

properties

IUPAC Name

3-(benzenesulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-3-17-9-10-20-19(15-17)22(25-13-11-24(2)12-14-25)21(16-23-20)28(26,27)18-7-5-4-6-8-18/h4-10,15-16H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXPTGIJGNUXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline

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